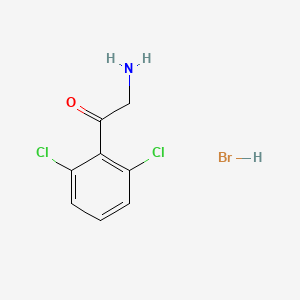
2-Amino-1-(2,6-dichlorophenyl)ethan-1-one hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-1-(2,6-dichlorophenyl)ethan-1-one hydrobromide: is a chemical compound with the molecular formula C8H8BrCl2NO and a molecular weight of 284.97 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-one hydrobromide typically involves the reaction of 2,6-dichlorobenzaldehyde with ammonium acetate and potassium cyanide, followed by hydrolysis and subsequent reaction with hydrobromic acid . The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-1-(2,6-dichlorophenyl)ethan-1-one hydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium iodide, silver nitrate.
Major Products Formed:
Oxidation Products: 2,6-dichlorobenzaldehyde, 2,6-dichlorobenzoic acid.
Reduction Products: 2,6-dichloroaniline, 2,6-dichlorobenzyl alcohol.
Substitution Products: Various halogenated derivatives.
Scientific Research Applications
2-Amino-1-(2,6-dichlorophenyl)ethan-1-one hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2,6-dichlorophenyl)ethan-1-one hydrobromide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and proteins, leading to inhibition or activation of specific biological processes.
Pathways Involved: The compound can modulate signaling pathways related to inflammation, pain, and cellular metabolism.
Comparison with Similar Compounds
- 2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol
- 2,6-Dichloroacetophenone
- 2-[(2,6-Dichlorophenyl)amino]phenylmethanol
Comparison:
- 2-Amino-1-(2,6-dichlorophenyl)ethan-1-one hydrobromide is unique due to its specific substitution pattern and hydrobromide salt form, which can influence its solubility and reactivity.
- 2-Amino-2-(2,6-dichlorophenyl)ethan-1-ol differs in having a hydroxyl group instead of a ketone, affecting its chemical properties and reactivity.
- 2,6-Dichloroacetophenone lacks the amino group, making it less reactive in certain substitution reactions.
- 2-[(2,6-Dichlorophenyl)amino]phenylmethanol has an additional phenyl ring, which can impact its steric and electronic properties.
Properties
IUPAC Name |
2-amino-1-(2,6-dichlorophenyl)ethanone;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2NO.BrH/c9-5-2-1-3-6(10)8(5)7(12)4-11;/h1-3H,4,11H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFXWBXJWQADOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C(=O)CN)Cl.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrCl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.96 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














